4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole
Description
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure comprises:
- A pyrazole ring substituted at the 1-position with a 3,4,5-trifluorobenzyl group, providing steric bulk and electron-withdrawing effects due to fluorine atoms.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position, a pinacol boronic ester widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .
This compound is a key intermediate in synthesizing bioactive molecules, particularly in modifying fluorinated aromatic systems for drug discovery. Its trifluorinated benzyl moiety enhances metabolic stability and binding affinity in receptor-ligand interactions .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(3,4,5-trifluorophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BF3N2O2/c1-15(2)16(3,4)24-17(23-15)11-7-21-22(9-11)8-10-5-12(18)14(20)13(19)6-10/h5-7,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPDMLJAQIVAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C(=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Increasing fluorine atoms (e.g., trifluoro vs. difluoro) elevates electron-withdrawing effects , accelerating Suzuki coupling rates but may reduce solubility .
- 3,4,5-Trifluoro substitution (target compound) offers maximal electronic activation, ideal for coupling with electron-rich aryl halides .
Pyrazole Substitution Modifications
Key Observations :
- Methyl groups (e.g., 3,5-dimethyl) on pyrazole enhance steric protection of the boronic ester, reducing undesired side reactions .
- Bulky substituents (e.g., CF₃O in ) complicate synthesis but improve target specificity in medicinal chemistry.
Boronic Ester Variations
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